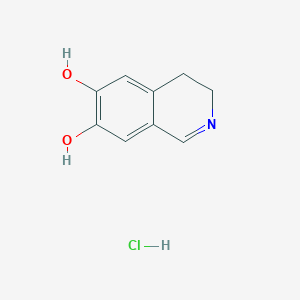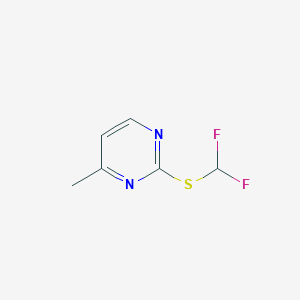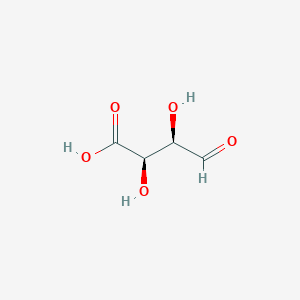
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid, also known as (2R,3R)-tartaric acid, is a naturally occurring organic compound. It is a white crystalline solid that is soluble in water and has a molecular formula of C₄H₆O₆. This compound is widely found in various plants, particularly in grapes, and is commonly used in the food and pharmaceutical industries due to its antioxidant properties and ability to act as a chiral resolving agent.
准备方法
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the fermentation of glucose by certain strains of bacteria or yeast, which produce the compound as a metabolic byproduct. Another method involves the chemical synthesis from maleic acid or fumaric acid through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound typically involves the fermentation process due to its cost-effectiveness and high yield. The fermentation broth is then subjected to purification processes such as crystallization and filtration to obtain the pure compound.
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalic acid.
Reduction: Reduction of the compound can yield dihydroxybutanoic acid.
Esterification: It reacts with alcohols to form esters.
Complexation: It forms complexes with metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) are employed.
Complexation: Metal salts such as calcium chloride (CaCl₂) are used.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutanoic acid: from reduction.
Esters: from esterification reactions.
Metal complexes: from complexation reactions.
科学研究应用
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral resolving agent to separate enantiomers in racemic mixtures.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Utilized in the formulation of pharmaceuticals for its stabilizing properties.
Industry: Employed in the food industry as an acidulant and preservative.
作用机制
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways. Additionally, its ability to form complexes with metal ions plays a role in its stabilizing effects in pharmaceutical formulations.
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-dihydroxy-4-oxobutanoic acid: The enantiomer of (2R,3R)-2,3-dihydroxy-4-oxobutanoic acid.
(2R,3S)-2,3-dihydroxy-4-oxobutanoic acid: A diastereomer with different physical and chemical properties.
(2S,3R)-2,3-dihydroxy-4-oxobutanoic acid: Another diastereomer.
Uniqueness
This compound is unique due to its specific chiral configuration, which makes it highly effective as a chiral resolving agent. Its antioxidant properties and ability to form stable complexes with metal ions further distinguish it from its isomers and other similar compounds.
属性
分子式 |
C4H6O5 |
|---|---|
分子量 |
134.09 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h1-3,6-7H,(H,8,9)/t2-,3+/m0/s1 |
InChI 键 |
JYPFTOPPKDHQEW-STHAYSLISA-N |
手性 SMILES |
C(=O)[C@@H]([C@H](C(=O)O)O)O |
规范 SMILES |
C(=O)C(C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



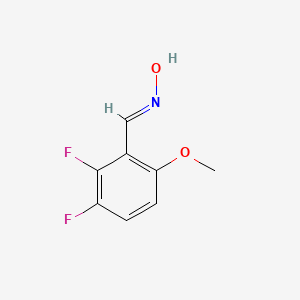
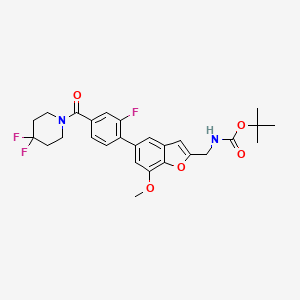
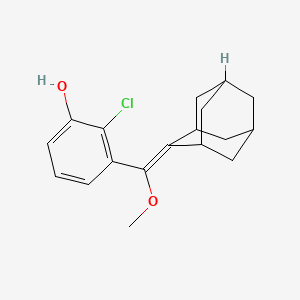
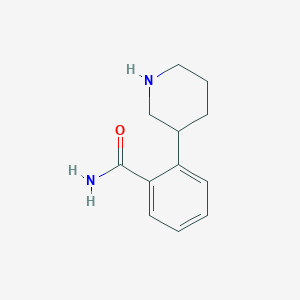
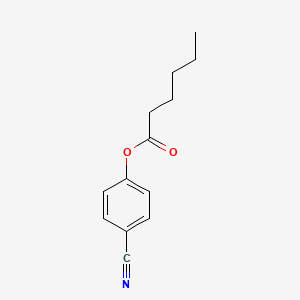
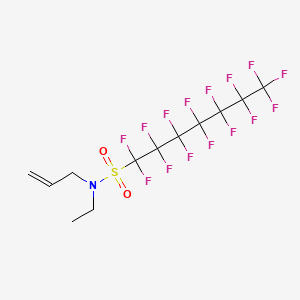

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)

![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
